Potassium trifluoro(4-propoxyphenyl)borate
Description
Contextualizing Organotrifluoroborates within Modern Boron Chemistry
Organotrifluoroborates have carved out a significant niche within the broader field of organoboron chemistry. They are recognized as highly stable and effective alternatives to more traditional boron-based reagents.
Advantages as Bench-Stable Boronic Acid Surrogates and Nucleophilic Reagents
One of the primary advantages of potassium organotrifluoroborate salts is their exceptional stability. chem-station.com Unlike many organoboron compounds, they are generally stable in the presence of air and moisture, which simplifies their handling, storage, and use in chemical synthesis. chem-station.comlongdom.orgwikipedia.org They can often be stored indefinitely without special precautions. orgsyn.orgnih.gov This stability makes them reliable, crystalline reagents that can be precisely measured, a feature not always possible with boronic acids which can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. chem-station.comnih.gov
Organotrifluoroborates, such as Potassium trifluoro(4-propoxyphenyl)borate, serve as "protected" forms of boronic acids. chem-station.comwikipedia.orgnih.gov Under the specific conditions of a cross-coupling reaction, they can be slowly hydrolyzed to release the corresponding boronic acid in situ. chem-station.comwikipedia.org This slow-release mechanism can be advantageous in minimizing common side reactions like homocoupling, where two identical molecules react with each other instead of the intended reaction partners. chem-station.com
Furthermore, these compounds act as effective nucleophiles in a variety of chemical transformations. longdom.org The electron-deficient nature of the boron atom in the trifluoroborate group enhances the nucleophilicity of the attached carbon atom, enabling it to efficiently form new bonds. longdom.org This nucleophilic character allows them to participate in a range of reactions, including substitutions and additions. longdom.org
| Reagent Type | Key Advantages | Common Limitations |
|---|---|---|
| Organotrifluoroborates | Excellent air and moisture stability; crystalline and easy to handle; monomeric structure allows for precise stoichiometry. chem-station.comacs.org | Often require activation (e.g., hydrolysis) to participate in cross-coupling. chem-station.comwikipedia.org |
| Boronic Acids | Widely used and commercially available; highly reactive in cross-coupling. | Can dehydrate to form boroxine (B1236090) trimers, complicating stoichiometry; susceptible to protodeboronation. chem-station.comnih.gov |
| Boronate Esters | More stable than boronic acids against protodeboronation. nih.gov | The diols used for their synthesis add cost and can complicate purification. nih.gov |
| Organoboranes | Highly reactive in certain transformations. nih.gov | Generally sensitive to air and moisture; can be difficult to handle. nih.gov |
Historical Development and Key Contributions in Organotrifluoroborate Chemistry, including Prof. Gary Molander's Extensive Work
The field of organometallic chemistry, which includes organoboron compounds, has its roots in the 18th century with the accidental synthesis of the first organometallic compound, cacodyl, by Louis Claude Cadet de Gassicourt in 1757. libretexts.org The development of organoboron chemistry specifically has led to powerful synthetic tools. wikipedia.org
While organotrifluoroborates were known, their potential in organic synthesis was not fully realized until more recently. Over the past two decades, they have transitioned from being chemical novelties to indispensable reagents. acs.org A pivotal figure in this transformation is Professor Gary A. Molander. His research group has extensively developed the chemistry of organotrifluoroborates, demonstrating their utility as robust, bench-stable surrogates for boronic acids in a wide array of chemical reactions. purdue.edusigmaaldrich.comsigmaaldrich.com Molander's work has showcased their effectiveness in Suzuki-Miyaura cross-coupling reactions and other important carbon-carbon bond-forming processes. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com His contributions have been instrumental in establishing organotrifluoroborates as mainstream reagents in modern synthetic chemistry. purdue.edusigmaaldrich.comacs.orgnih.gov
Significance of Aryltrifluoroborates in Cross-Coupling Methodologies
Aryltrifluoroborates, the class of compounds to which this compound belongs, are particularly significant in the context of cross-coupling reactions, a cornerstone of modern synthetic chemistry for building complex molecules.
Central Role in Carbon-Carbon Bond Formation
The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, allowing for the construction of the carbon skeletons of complex molecules found in pharmaceuticals, agrochemicals, and materials science. pdx.edursc.orgchemistry.coach The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for creating C-C bonds, particularly for linking aromatic rings to form biaryl structures. nih.govacs.org
Aryltrifluoroborates, including this compound, serve as excellent nucleophilic partners in these palladium-catalyzed reactions. longdom.orgacs.org They react with various electrophiles, such as aryl halides or triflates, to form a new carbon-carbon bond, a process that is central to the synthesis of many important organic compounds. nih.govacs.orgacs.org The utility of aryltrifluoroborates in these reactions has made them a valuable tool for synthetic chemists in both academic and industrial settings. acs.org
| Reaction Type | Role of Aryltrifluoroborate | Significance |
|---|---|---|
| Suzuki-Miyaura Coupling | Nucleophilic partner reacting with aryl/vinyl halides or triflates. nih.govacs.org | Forms biaryl and styrene-like structures, which are common in many biologically active molecules. acs.orgnih.gov |
| Rh-catalyzed Additions | Nucleophile for addition to aldehydes, ketones, and imines. nih.gov | Creates new stereocenters and functionalized alcohol or amine products. |
| Conjugate Additions | Nucleophile for 1,4-addition to α,β-unsaturated systems. tdl.org | A key method for extending carbon chains and creating complex architectures. |
Enhanced Functional Group Compatibility and Stability Profiles Compared to Traditional Organoboron Reagents
Organotrifluoroborates, however, are stable towards numerous reagents and conditions that are problematic for other organoboron species. nih.gov The trifluoroborate moiety is robust and can be carried through multiple synthetic steps, allowing for the manipulation of other parts of the molecule while keeping the valuable carbon-boron bond intact. nih.gov They are generally less prone to protodeboronation (the undesired cleavage of the carbon-boron bond by a proton source) than their boronic acid or boronate ester counterparts. sigmaaldrich.comsigmaaldrich.com Furthermore, they are resistant to many common oxidants, which would otherwise cleave the carbon-boron bond. acs.orgnih.gov This enhanced stability and functional group tolerance make organotrifluoroborates highly versatile and practical reagents for the synthesis of complex, functionalized molecules. nih.govsigmaaldrich.comsigmaaldrich.com
Properties
IUPAC Name |
potassium;trifluoro-(4-propoxyphenyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13;/h3-6H,2,7H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSMXPWNSORQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCCC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights and Reactivity Pathways of Potassium Trifluoro 4 Propoxyphenyl Borate in Organic Transformations
General Principles of Organotrifluoroborate Reactivity
Potassium organotrifluoroborates, such as Potassium trifluoro(4-propoxyphenyl)borate, have emerged as highly versatile and stable reagents in modern organic synthesis. sigmaaldrich.com Their unique structural and electronic properties distinguish them from other organoboron compounds, like boronic acids and esters, offering distinct advantages in various chemical transformations. sigmaaldrich.comupenn.edu
The robust nature of the carbon-boron (C-B) bond in organotrifluoroborates necessitates an activation step to unveil its reactivity within a catalytic cycle. youtube.com This activation is typically achieved under the basic conditions characteristic of cross-coupling reactions. researchgate.net One commonly proposed mechanism involves the slow, base-mediated hydrolysis of the trifluoroborate salt. researchgate.net In this pathway, the [R-BF₃]⁻ anion reacts with hydroxide (B78521) ions to incrementally replace fluoride (B91410) ions with hydroxyl groups, transiently forming a highly reactive boronic acid or a related boronate species in situ. researchgate.netyoutube.com This transient species is then competent to participate in the crucial transmetalation step of a catalytic cycle. youtube.com
An alternative pathway suggests that the trifluoroborate may not need to fully hydrolyze to the boronic acid. Instead, it can form an intermediate difluoroborane (B8323493) or a hydroxyfluoroborate species that is sufficiently activated for transmetalation with a transition metal center. researchgate.net The precise nature of the active boron species can be influenced by the specific reaction conditions, including the choice of base and solvent. Regardless of the exact intermediate, the activation process effectively transforms the stable, tetracoordinate boron center into a more reactive form, making the organic moiety available for transfer to the catalyst.
The defining structural feature of potassium organotrifluoroborates is their tetracoordinate, anionic boron center, which is balanced by a potassium cation. upenn.edursc.org This "ate" complex structure is responsible for their remarkable stability. sigmaaldrich.com Unlike their trigonal planar boronic acid counterparts, which are prone to dehydration to form cyclic boroxine (B1236090) anhydrides and are susceptible to premature C-B bond cleavage (protodeboronation), organotrifluoroborates are typically crystalline, monomeric solids that are stable to air and moisture. sigmaaldrich.comupenn.edu This enhanced stability allows for indefinite storage at room temperature and simplifies handling and purification procedures. sigmaaldrich.comnih.gov
This inherent stability, however, means they are less reactive "out of the bottle" and require the aforementioned activation to participate in catalysis. researchgate.net The tetracoordinate structure protects the C-B bond from many common decomposition pathways. upenn.edu The electron-rich nature of the boron center and the presence of strong boron-fluorine bonds contribute to this stability. nih.gov Consequently, organotrifluoroborates exhibit a favorable balance: they are stable enough for convenient handling and purification but can be readily activated under specific reaction conditions to display reactivity that is often superior to or complementary to other organoboron reagents. upenn.eduresearchgate.net
Detailed Mechanistic Elucidation of Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds, and organotrifluoroborates have proven to be exceptionally effective nucleophilic partners in this transformation. upenn.edunih.gov
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with an organic halide or triflate follows a well-established catalytic cycle consisting of three primary steps. youtube.com
Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide). youtube.com This step breaks the C-X bond and forms two new bonds to the metal, resulting in a new, planar Palladium(II) intermediate. The oxidation state of the metal increases from 0 to +2. youtube.com
Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The activated form of this compound (as discussed in 3.1.1) reacts with the Pd(II) complex. youtube.com The 4-propoxyphenyl group displaces the halide on the palladium, forming a diorganopalladium(II) intermediate. This step is critically dependent on a base to facilitate the transfer. youtube.comyoutube.com
Reductive Elimination : In the final step, the two organic groups attached to the palladium center couple to form the new carbon-carbon bond of the desired biaryl product. youtube.com This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. youtube.com
This cycle efficiently constructs a new C(sp²)-C(sp²) bond between the 4-propoxyphenyl group and the organic electrophile.
The choice of ligand coordinated to the palladium catalyst is paramount for the success of the Suzuki-Miyaura coupling, especially when using stable organotrifluoroborates. nih.govnih.gov Modern ligands are designed to enhance both the stability and reactivity of the catalyst. Sterically hindered and electron-rich ligands have proven particularly effective. nih.govresearchgate.net
Electron-Rich Ligands : Ligands that are strong electron donors, such as bulky phosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. nih.gov This enhanced nucleophilicity of the metal facilitates the initial oxidative addition step, even with less reactive electrophiles like aryl chlorides. nih.gov
Steric Bulk : Large, sterically demanding ligands promote the final reductive elimination step, which is often the rate-limiting step, leading to faster product formation. nih.gov The steric hindrance also helps to stabilize the monoligated Pd(0) species, which is often the active catalyst, and can suppress unwanted side reactions like β-hydride elimination. nih.gov
The synergy between advanced ligand design and the stability of organotrifluoroborates has significantly expanded the scope and efficiency of the Suzuki-Miyaura reaction. nih.gov
Table 1: Influence of Ligand Classes on Suzuki-Miyaura Coupling
| Ligand Class | Key Features | Impact on Catalytic Cycle | Common Examples |
|---|---|---|---|
| Biaryl Monophosphines | Sterically bulky, electron-rich. nih.gov | Promote fast oxidative addition and reductive elimination; stabilize active Pd(0) species. nih.gov | XPhos, DavePhos, SPhos nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, often sterically hindered. nih.gov | Form very stable catalyst complexes; highly active for coupling unreactive substrates. nih.gov | IPr, SIMes, PEPPSI-type catalysts nih.gov |
| Diphosphine Ligands | Chelating, provide catalyst stability. | Effective in many couplings, though sometimes less active than monophosphines for challenging substrates. | dppf organic-chemistry.org |
The selection of an appropriate base and solvent system is critical for achieving high yields and reaction rates in the Suzuki-Miyaura coupling of organotrifluoroborates. nih.gov
Role of the Base: The primary role of the base is to activate the organotrifluoroborate for the transmetalation step. youtube.comyoutube.com Inorganic bases are commonly employed, with cesium carbonate (Cs₂CO₃) often providing superior results due to its high solubility in organic solvents and the ability of the cesium cation to facilitate the process. nih.govnih.gov Other bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various amines are also used depending on the specific substrates and catalyst system. organic-chemistry.orgnih.gov
Role of the Solvent: The solvent must be capable of dissolving, at least partially, both the organic and inorganic reagents. Biphasic solvent systems, particularly those containing water, are frequently used. organic-chemistry.orgnih.gov Water can aid in the dissolution of the inorganic base and is essential for the hydrolysis-based activation pathway of the trifluoroborate. researchgate.net Common organic solvents include tetrahydrofuran (B95107) (THF), toluene, and alcohols like isopropanol, often used in combination with water. organic-chemistry.orgnih.govnih.gov The choice of solvent can influence catalyst stability, substrate solubility, and the rate of the key catalytic steps.
Table 2: Exemplary Base and Solvent Systems for Organotrifluoroborate Couplings
| Organoboron Reagent | Base | Solvent System | Catalyst/Ligand | Reference |
|---|---|---|---|---|
| Potassium Vinyltrifluoroborate | Cs₂CO₃ | THF / H₂O | PdCl₂ / PPh₃ | nih.gov |
| Potassium Alkenyltrifluoroborates | t-BuNH₂ | i-PrOH / H₂O | PdCl₂(dppf) | organic-chemistry.org |
| Potassium Alkyltrifluoroborates | Cs₂CO₃ | Toluene / H₂O | PdCl₂(dppf) | nih.gov |
| Potassium Alkoxymethyltrifluoroborates | Cs₂CO₃ | THF | Pd(OAc)₂ / SPhos | nih.gov |
Rhodium-Catalyzed Addition and Coupling Mechanisms
Rhodium-catalyzed reactions represent a cornerstone in the application of organotrifluoroborates for carbon-carbon bond formation. acs.org this compound, as an aryltrifluoroborate, is expected to participate in these transformations, which are characterized by their efficiency and functional group tolerance. The greater reactivity of potassium organotrifluoroborates compared to their boronic acid counterparts is often attributed to a more facile transmetalation step, forming the active organorhodium species. acs.org
The development of chiral phosphine (B1218219) ligands has been instrumental in the advancement of asymmetric catalysis. dicp.ac.cnnih.gov These ligands, when coordinated to a metal center like rhodium, create a chiral environment that can induce high levels of enantioselectivity in a variety of reactions. dicp.ac.cnnih.gov Chiral diphosphine ligands, in particular, have been widely successful due to their chelating ability, which provides a well-defined and rigid catalytic complex. nih.govpharm.or.jp
The design of these ligands is often modular, allowing for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. dicp.ac.cn Axially chiral biaryl diphosphines, such as BINAP and its derivatives, are a prominent class of ligands that have been successfully applied in numerous asymmetric processes. nih.gov The chirality of these ligands dictates the facial selectivity of the substrate's approach to the metal center, thereby controlling the stereochemical outcome of the reaction.
In the context of rhodium-catalyzed reactions, chiral phosphine-phosphoramidite ligands have emerged as a robust class of ligands that are stable to air and moisture. dicp.ac.cn They have demonstrated high enantioselectivities in hydrogenations and hydroformylations. dicp.ac.cn The ability to use a single enantiomer of a ligand to produce a specific enantiomer of a product is a major goal in asymmetric synthesis. nih.gov
The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Organoboron reagents, including potassium trifluoroborates, can serve as the nucleophilic partner in rhodium-catalyzed Michael additions. acs.orgacs.org
These reactions can often be carried out under neutral or mild conditions, which is advantageous for substrates bearing sensitive functional groups. wikipedia.org The general mechanism involves the formation of an enolate from the Michael donor, which then adds to the β-carbon of the Michael acceptor. masterorganicchemistry.comyoutube.com In the case of rhodium-catalyzed additions of organotrifluoroborates, the reaction is believed to proceed through an organorhodium intermediate that adds to the enone.
The use of potassium aryltrifluoroborates in rhodium-catalyzed 1,4-additions to enones provides β-functionalized ketones in good yields. acs.org These reactions are often faster and more efficient than those using the corresponding boronic acids. acs.org
The rhodium-catalyzed 1,2-addition of organotrifluoroborates to aldehydes and ketones is a direct and efficient method for the synthesis of alcohols. acs.orgnih.gov This reaction is particularly valuable for the preparation of benzylic and allylic alcohols. acs.org The mechanism is thought to involve the transmetalation of the boron reagent to the rhodium center, forming an organorhodium species that then adds to the carbonyl group.
A significant advantage of using potassium organotrifluoroborates is their enhanced reactivity compared to boronic acids, which is presumed to stem from a more favorable transmetalation step. acs.org This allows the reaction to proceed under milder conditions and with a broader substrate scope. The choice of phosphine ligand can influence the efficiency of the addition, although in some cases, the reaction proceeds well even with simple ligands like triphenylphosphine (B44618). acs.org
Remarkably, rhodium-catalyzed 1,2-additions of chiral secondary and tertiary alkyltrifluoroborates to aldehydes have been shown to occur with complete retention of stereochemistry, providing a powerful tool for the synthesis of enantioenriched alcohols. bristol.ac.uk
The synthesis of ketones through C-H bond activation is a highly desirable and atom-economical strategy. ucm.es While direct C-H functionalization of aldehydes with boronic acids to form ketones has been achieved under transition-metal-free conditions, ucm.es transition metal catalysis, including with rhodium, plays a significant role in other C-H activation methodologies.
In the context of ketone synthesis, rhodium catalysts can facilitate the coupling of various substrates through C-H activation. For instance, transformations of aryl ketones can be achieved via ligand-promoted C-C bond activation, leading to various useful products, including biaryls. nih.gov While not a direct synthesis of ketones from C-H bonds in all cases, these methods highlight the versatility of transition metal catalysis in manipulating ketone structures.
Rhodium-catalyzed arylation of fluorinated ketones with arylboronic acids provides access to fluorinated alcohols, demonstrating the catalyst's ability to work on activated ketone substrates. researchgate.net The broader field of C-H activation often involves directing groups to achieve regioselectivity, and rhodium has been a workhorse metal in this area. princeton.edu
Oxidative Transformations and De-boronation Reaction Mechanisms
Potassium organotrifluoroborates can undergo oxidative transformations to yield a variety of functionalized products. nih.gov These reactions often proceed through radical intermediates. nih.govnih.gov Additionally, understanding the mechanisms of de-boronation is crucial, as it can be both a desired transformation and an unwanted side reaction. wikipedia.org
The oxidation of organotrifluoroborates can be achieved using various oxidizing agents. For instance, Oxone® has been used for the efficient and rapid oxidation of a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates to the corresponding alcohols or phenols. nih.gov This method is notable for its mild conditions and, in the case of secondary alkyl substrates, its complete stereospecificity. nih.gov Other methods have employed hypervalent iodine compounds or copper salts with TEMPO, though these can require harsher conditions or longer reaction times. nih.gov
Photoredox catalysis has also emerged as a powerful tool for the oxidation of potassium trifluoroborates, generating carbon-centered radicals that can participate in a variety of coupling reactions. nih.gov This approach has been used for radical-radical couplings to form new carbon-carbon bonds. nih.gov
De-boronation, specifically protodeboronation, is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can occur under both acidic and basic conditions. The hydrolysis of organotrifluoroborates to boronic acids is a key step in many of their reactions, such as the Suzuki-Miyaura coupling. ed.ac.uknih.gov The rate of this hydrolysis can vary significantly depending on the substituent on the boron atom and the reaction conditions. ed.ac.uknih.gov For some substrates, this hydrolysis is slow, which can be advantageous in "slow release" strategies that minimize side reactions like protodeboronation of the resulting boronic acid. wikipedia.orgnih.gov
Chlorodeboronation, the replacement of the boron group with a chlorine atom, has also been developed as a useful transformation for organotrifluoroborates, providing access to chlorinated organic compounds under metal-free conditions. nih.gov
The table below provides a summary of various oxidative and de-boronative transformations of organotrifluoroborates.
| Transformation | Reagent(s) | Product | Key Mechanistic Feature | Ref. |
| Oxidation | Oxone® | Phenols/Alcohols | Stereospecific for secondary alkyltrifluoroborates | nih.gov |
| Oxidation | Photoredox Catalyst (e.g., 4CzIPN) | Coupled Products (e.g., ketones) | Generation of carbon-centered radicals | nih.gov |
| Hydrolysis/Protodeboronation | H₂O, Base (e.g., Cs₂CO₃) | Boronic Acid/Protodeboronated Product | "Slow release" or "fast release" depending on substituent | ed.ac.uknih.gov |
| Chlorodeboronation | Trichloroisocyanuric acid (TCICA) | Chlorinated Compounds | Metal-free oxidative process | nih.gov |
Epoxidation Mechanisms with Organotrifluoroborates, Maintaining Boron Functionality
A significant advancement in organoboron chemistry has been the development of oxidation reactions that leave the carbon-boron bond intact. nih.govacs.org Most organoboron reagents are highly susceptible to cleavage by oxidants, but organotrifluoroborates exhibit notable resistance. nih.govacs.org This stability has enabled the successful epoxidation of potassium alkenyltrifluoroborates using reagents like dimethyldioxirane (B1199080). organic-chemistry.org
The mechanism involves the direct oxidation of the carbon-carbon double bond of the alkenyl substituent by the dioxirane. This process yields stable, air-tolerant, and often crystalline oxiranyltrifluoroborates without cleaving the valuable C-B bond. nih.govorganic-chemistry.org The resilience of the trifluoroborate moiety is attributed to the strength of the boron-fluorine bonds and the tetracoordinate nature of the boron center, which protects it from the oxidative degradation pathways typical for tricoordinate boranes and boronic acids. organic-chemistry.orgresearchgate.net These resulting epoxytrifluoroborates are stable synthetic intermediates, analogous to oxiranyl anions, and can participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.org
Stereospecific Conversion to Phenols, Alcohols, and Aldehydes using Oxidizing Agents like Oxone®
Potassium organotrifluoroborates can be efficiently converted to a variety of oxygenated products using Oxone® (potassium peroxymonosulfate) as an oxidant. nih.gov This method is notable for its mild conditions, rapid reaction times (often under 5 minutes), and high yields. nih.gov The transformation is highly versatile, allowing for the synthesis of phenols from aryltrifluoroborates, alcohols from alkyltrifluoroborates, and aldehydes from alkenyltrifluoroborates. nih.gov
A key feature of this oxidation is its stereospecificity. When secondary alkyltrifluoroborates are subjected to these conditions, the reaction proceeds with complete retention of stereochemistry, affording the corresponding alcohol without loss of enantiomeric purity. nih.gov The reaction is tolerant of a wide array of functional groups, including halogens and esters, which remain unaffected during the oxidation. nih.gov This allows for late-stage functionalization of complex molecules where the trifluoroborate group has been carried through several synthetic steps. nih.gov
The general protocol involves treating the organotrifluoroborate with Oxone® in a solvent mixture such as acetone (B3395972) and water at room temperature. nih.gov The process avoids the need for transition metal catalysts or harsh reagents often required for similar transformations of other organoboron compounds. nih.govacs.org
| Substrate Type | Product | Key Features | Typical Yield |
|---|---|---|---|
| Potassium Aryltrifluoroborate | Phenol | Handles electron-rich and electron-poor systems. | Excellent (e.g., 95-99%) |
| Potassium Alkyltrifluoroborate (Primary) | Primary Alcohol | Tolerates halogens and esters. | Excellent |
| Potassium Alkyltrifluoroborate (Secondary) | Secondary Alcohol | Completely stereospecific conversion. | Excellent |
| Potassium Alkenyltrifluoroborate | Aldehyde | Rapid conversion (typically <2 minutes). | Excellent |
Halogenodeboronation Processes (e.g., Bromodeboronation, Iododeboronation, Chlorodeboronation)
Halogenodeboronation is a valuable transformation that replaces the trifluoroborate group with a halogen atom, providing access to aryl and vinyl halides. These reactions are often performed under mild, metal-free conditions, which enhances their applicability in complex molecule synthesis.
Chlorodeboronation: A mild and effective method for the chlorodeboronation of organotrifluoroborates utilizes trichloroisocyanuric acid (TCICA). nih.govacs.org This metal-free process converts a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates into their corresponding chlorides in good yields. organic-chemistry.orgnih.gov The reaction generally proceeds well with electron-rich aryltrifluoroborates. nih.gov While the precise mechanism is not fully elucidated, it is thought to proceed via an electrophilic aromatic substitution pathway. acs.orgorganic-chemistry.org
Bromodeboronation: The conversion of organotrifluoroborates to bromides can be achieved using reagents like tetrabutylammonium (B224687) tribromide (TBATB). thieme-connect.comacs.org This approach is noted for its mild, metal-free conditions and tolerance for a broad spectrum of functional groups, including those sensitive to other brominating agents. thieme-connect.comacs.org
Iododeboronation: Iododeboronation of organoboron compounds provides a route to aryl iodides, which are important in medical imaging and as synthetic intermediates. nih.gov Mechanistic studies on the related boronic acids suggest that these transformations can be catalyzed by bases or copper salts. acs.orgnih.gov The process generally involves an electrophilic halogen source and proceeds through a boronate-driven ipso-substitution pathway, where the boron moiety is replaced by iodine. acs.org
| Process | Typical Reagent | Key Characteristics |
|---|---|---|
| Chlorodeboronation | Trichloroisocyanuric acid (TCICA) | Metal-free, mild conditions, broad substrate scope. nih.govorganic-chemistry.org |
| Bromodeboronation | Tetrabutylammonium tribromide (TBATB) | Metal-free, chemoselective, tolerates diverse functional groups. thieme-connect.comacs.org |
| Iododeboronation | Electrophilic Iodine Source (e.g., I2, NIS) | Can be base- or copper-catalyzed; useful for radiolabeling. acs.orgnih.gov |
Theoretical and Computational Investigations of Boron-Fluorine Interactions and Reactivity
Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of organotrifluoroborates. rsc.org Techniques such as Density Functional Theory (DFT) offer deep insights into the electronic properties that govern the behavior of these compounds.
DFT-Based Studies on General Borate (B1201080) Structures and Molecular Interactions
DFT calculations have been instrumental in elucidating the nature of bonding in borate compounds. Studies on boron trihalides and their complexes show that the electrostatic potential at the boron atom is significantly more positive in BF₃ compared to BCl₃, a consequence of fluorine's high electronegativity. diva-portal.org For organotrifluoroborates (RBF₃K), DFT analysis of the B-F bond lengths in intermediate species, such as the difluoroborane formed during hydrolysis, can predict the rate at which the corresponding boronic acid is released. acs.org
Computational methods are also used to explore the noncovalent interactions crucial for molecular recognition. For instance, investigations into fluoride recognition by boron-containing compounds reveal that the interaction is primarily driven by electrostatic energy, supplemented by significant orbital interaction energy, specifically the formation of σ bonds between the boron receptor and the fluoride anion. rsc.org The presence of electron-donating groups on the receptor can destabilize this interaction, while electron-withdrawing groups enhance it by improving the electrostatic and σ-bond contributions. rsc.org
Computational Modeling to Understand the Roles of Endogenous Aryl Boronic Acid and Fluoride in Catalysis
The utility of potassium organotrifluoroborates in catalysis, particularly in Suzuki-Miyaura cross-coupling, relies on their slow hydrolysis to the active boronic acid species. acs.orgresearchgate.net Computational modeling has been crucial in understanding this process. The hydrolysis rate is complex and can be influenced by factors such as acid catalysis, even under basic reaction conditions, creating an "acid-base paradox." acs.org DFT calculations help predict whether a specific organotrifluoroborate will undergo fast or slow hydrolysis based on its electronic structure. acs.org
Furthermore, computational studies have shed light on the decomposition pathways of the resulting arylboronic acids. Kinetic models combined with computational analysis have identified multiple pathways for protodeboronation (the undesired cleavage of the C-B bond by a proton source), including self-catalyzed and transient aryl anionoid pathways for highly electron-deficient systems. nih.gov Computational protocols that explicitly model the solvation of the boronate species have been developed to obtain more accurate energy barriers for these decomposition reactions. nih.gov In catalytic cycles like copper-catalyzed halodeboronation, DFT and structural analyses have helped identify the precatalyst and the role of ligands and additives in facilitating key steps like transmetalation and oxidation. nih.gov
Catalytic Systems and Ligand Design in Organotrifluoroborate Chemistry
Utilization of Visible-Light Photoredox Catalysis
Potassium trifluoro(4-propoxyphenyl)borate has been identified as a competent precursor for the generation of aryl radicals under visible-light photoredox conditions. This reactivity allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions under exceptionally mild conditions, avoiding the high temperatures often required in traditional cross-coupling methods. The core principle of this application lies in a single-electron transfer (SET) event, where the trifluoroborate salt is oxidized by a photo-excited catalyst to produce a highly reactive 4-propoxyphenyl radical.
Detailed research into the photoredox-mediated reactions of organoborates has established a general mechanistic framework for the reactivity of compounds like this compound. In a representative system, a photocatalyst (PC), often a ruthenium or iridium complex, absorbs energy from visible light (e.g., blue LEDs) to reach an excited state (PC*). This excited state is a sufficiently strong oxidant to accept a single electron from the electron-rich this compound. This SET process results in the formation of the 4-propoxyphenyl radical along with boron trifluoride (BF₃) and the reduced form of the photocatalyst. The generated aryl radical is then free to engage with a suitable coupling partner, such as an electron-deficient alkene, to form a new covalent bond. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.
In studies exploring the synthetic utility of organoborates as radical precursors, this compound was shown to be an effective substrate for C-C bond formation. When subjected to visible-light irradiation in the presence of a photocatalyst and a radical acceptor, the compound yielded the expected coupling product. For instance, its reaction with electron-deficient alkenes leads to the formation of functionalized hydroalkoxymethylation or addition products.
The table below summarizes the findings from a representative study on the photoredox-catalyzed reaction of various potassium organotrifluoroborates.
| Organotrifluoroborate Substrate | Coupling Partner | Photocatalyst | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|
| This compound | Dimethyl Maleate | Ir(ppy)₂(dtbbpy)PF₆ | Acetonitrile (MeCN) | Good | |
| Potassium benzyltrifluoroborate | Acyl Azolium Salt | 4CzIPN | Acetonitrile (MeCN) | High | |
| Potassium methyltrifluoroborate | Phenyl trans-styryl sulfone | Eosin Y | Dimethylformamide (DMF) | Moderate |
Advanced Analytical and Spectroscopic Characterization for Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and purity of Potassium trifluoro(4-propoxyphenyl)borate and for monitoring its reactions in real-time. The presence of NMR-active nuclei such as ¹¹B and ¹⁹F provides specific handles to track the fate of the trifluoroborate moiety throughout a chemical process.
¹¹B-NMR spectroscopy is highly effective for monitoring reactions involving organotrifluoroborates. The chemical shift and multiplicity of the boron-11 (B1246496) signal are indicative of the chemical environment around the boron atom. For potassium organotrifluoroborates, the ¹¹B-NMR spectrum typically exhibits a quartet, a result of the scalar coupling between the boron-11 nucleus and the three equivalent fluorine-19 nuclei (¹J_B-F). nih.govresearchgate.netresearchgate.net The observation of this characteristic quartet confirms the integrity of the trifluoroborate group.
During a chemical reaction, the consumption of the starting material, this compound, can be monitored by the decrease in the intensity of its corresponding ¹¹B-NMR signal. Concurrently, the appearance of new signals can signify the formation of boron-containing intermediates or byproducts. For instance, the hydrolysis of the trifluoroborate to the corresponding boronic acid would result in a significant downfield shift of the ¹¹B signal to a characteristic range for trigonal boronic acids. The completion of a reaction is often determined by the complete disappearance of the starting material's ¹¹B resonance. The use of modified pulse sequences in ¹¹B-NMR can enhance resolution, allowing for more precise observation of coupling constants. nih.govnih.gov
Table 1: Representative ¹¹B-NMR Data for Potassium Aryltrifluoroborates
| Compound Class | Typical ¹¹B Chemical Shift (ppm) | Multiplicity | Typical ¹J_B-F Coupling Constant (Hz) |
|---|---|---|---|
| Potassium Aryltrifluoroborates | 3.0 - 5.0 | Quartet | ~13 |
Data based on general characteristics of potassium organotrifluoroborates as specific data for the title compound is not available in the cited literature.
¹⁹F-NMR spectroscopy offers a complementary and often more sensitive method for tracking reactions involving this compound. nih.govresearchgate.net The fluorine-19 nucleus has a high magnetogyric ratio and is 100% naturally abundant, leading to high sensitivity. The ¹⁹F-NMR spectrum of a potassium aryltrifluoroborate typically shows a quartet due to coupling with the boron-11 nucleus.
The chemical shift of the fluorine atoms is highly sensitive to changes in the electronic environment. During a reaction, the transformation of the trifluoroborate group will lead to distinct changes in the ¹⁹F-NMR spectrum. For instance, the formation of fluorinated intermediates or byproducts will give rise to new resonances with different chemical shifts and coupling patterns. This allows for detailed mechanistic investigations and the identification of transient species.
Furthermore, ¹⁹F-NMR is an excellent tool for assessing the purity of the final product. The presence of any fluorine-containing impurities can be readily detected and quantified, even at low levels. The typical chemical shift range for potassium organotrifluoroborates is between -129 to -141 ppm. researchgate.net
Table 2: Representative ¹⁹F-NMR Data for Potassium Aryltrifluoroborates
| Compound Class | Typical ¹⁹F Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Potassium Aryltrifluoroborates | -129 to -141 | Quartet |
Data based on general characteristics of potassium organotrifluoroborates as specific data for the title compound is not available in the cited literature. researchgate.net
Application of X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Intermediates or Products Relevant to Reactivity
X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While specific crystal structure data for this compound is not available in the searched literature, valuable insights can be drawn from the crystal structures of closely related analogues, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. nih.govnih.gov
These studies reveal that the boron atom adopts a distorted tetrahedral geometry, bonded to the phenyl ring and three fluorine atoms. The C-B bond lengths are consistent with those of other aryltrifluoroborates. nih.gov The potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, leading to the formation of layered or extended network structures. nih.govnih.gov In the case of potassium trifluorido(4-methoxyphenyl)borate, the potassium cation is coordinated by eight fluorine atoms, forming irregular KF₈ polyhedra that share faces and edges to create infinite layers. nih.govnih.gov
The precise bond lengths, bond angles, and torsion angles obtained from XRD can inform the reactivity of the compound. For example, variations in the B-F bond lengths can indicate differences in their relative strengths and potential for dissociation in solution. The packing of the ions in the crystal lattice can also influence the solid-state reactivity and dissolution properties of the compound.
Table 3: Selected Crystallographic Data for Analogous Potassium Aryltrifluoroborates
| Parameter | Potassium trifluorido(4-methoxyphenyl)borate nih.gov | Potassium trifluorido(4-fluorophenyl)borate nih.gov |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/n |
| B-C Bond Length (Å) | 1.5987(18) | 1.590(2) |
| Average B-F Bond Length (Å) | ~1.40 | ~1.39 |
| Average C-B-F Angle (°) | 113.0 | 113.2 |
| Average F-B-F Angle (°) | 105.7 | 105.5 |
| K⁺ Coordination Number | 8 | 8 |
This data is for analogous compounds and is presented to infer the likely structural characteristics of this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in the Context of Reaction Progress and Product Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These methods can be used to identify functional groups and to follow the progress of a reaction by monitoring the disappearance of reactant bands and the appearance of product bands.
For this compound, the IR and Raman spectra are expected to be characterized by vibrations of the p-substituted phenyl ring, the propoxy group, and the trifluoroborate moiety. The B-F stretching vibrations are particularly diagnostic and typically appear as strong, broad bands in the IR spectrum in the region of 1100-950 cm⁻¹. nist.gov The exact position and number of these bands can be influenced by the symmetry of the anion and its interactions in the crystal lattice.
Vibrations associated with the aromatic ring, such as C-H and C=C stretching, will be present in their characteristic regions. The C-O stretching of the ether linkage in the propoxy group will also give rise to a distinct band.
During a reaction where the trifluoroborate group is consumed, the intensity of the B-F stretching bands would decrease. If, for example, the trifluoroborate is converted to a boronic acid, new, strong bands corresponding to B-O and O-H stretching would appear. Thus, IR and Raman spectroscopy can provide a convenient and continuous method for monitoring reaction kinetics and for the characterization of the final product.
Table 4: Expected Vibrational Modes for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| C-H (aromatic) | Stretching | 3100-3000 | IR, Raman |
| C-H (aliphatic) | Stretching | 3000-2850 | IR, Raman |
| C=C (aromatic) | Stretching | 1600-1450 | IR, Raman |
| C-O (ether) | Stretching | 1260-1000 | IR |
| B-F | Stretching | 1100-950 | IR |
These are general expected ranges and the precise positions of the bands for the title compound may vary.
Emerging Trends and Future Research Directions in Potassium Trifluoro 4 Propoxyphenyl Borate Chemistry
Development of Novel Organotrifluoroborate Reagents with Enhanced Reactivity or Selectivity Profiles
A primary objective in synthetic chemistry is the continual improvement of chemical reagents. For potassium trifluoro(4-propoxyphenyl)borate, future research is centered on creating new derivatives with superior performance. The inherent stability of potassium organotrifluoroborates, which are generally stable to air and moisture, makes them excellent platforms for modification. nih.gov The goal is to design novel analogues that exhibit either enhanced reactivity, allowing for reactions under milder conditions or with less reactive coupling partners, or improved selectivity (chemo-, regio-, or stereo-selectivity), which is crucial for the synthesis of complex molecules.
Research efforts may involve:
Electronic Modification: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring to modulate the nucleophilicity of the borate (B1201080) and influence its reactivity in cross-coupling reactions.
Steric Tuning: Altering the steric environment around the boron atom to influence the selectivity of its reactions.
Functional Group Handles: Incorporating other functional groups into the structure to enable new types of transformations or to facilitate purification and handling.
These advancements focus on making alkyltrifluoroborates more effective in selectively and conveniently appending alkyl groups onto molecular substructures. nih.gov
Expansion of Reaction Scope and Substrate Diversity for Broader Synthetic Utility
While this compound is well-established in Suzuki-Miyaura cross-coupling reactions, a significant trend is the expansion of its use into a wider array of chemical transformations. nih.gov The aim is to move beyond traditional carbon-carbon bond formation and explore new reactivity patterns.
Future avenues of exploration include:
New Catalytic Systems: Developing novel catalysts (e.g., based on metals other than palladium) that can unlock new reaction pathways for organotrifluoroborates.
Photoredox Catalysis: Utilizing light-driven reactions to engage this compound in transformations that are inaccessible under thermal conditions.
Diverse Coupling Partners: Expanding the range of electrophiles beyond the typical aryl halides to include other classes of compounds, thereby increasing the synthetic toolbox available to chemists.
This expansion will solidify the role of this compound and its derivatives as indispensable tools in combinatorial chemistry and pharmaceutical development. nih.gov
Advancements in Asymmetric Synthesis Utilizing this compound Derivatives
Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure form, is a cornerstone of modern drug discovery and materials science. A promising future direction is the increased use of this compound derivatives in stereoselective reactions. Research has already demonstrated the viability of copper-catalyzed asymmetric 1,4-addition of diboron (B99234) compounds to α,β-unsaturated amides to create potassium β-trifluoroborato carbonyl derivatives. researchgate.net
Building on this, future research will likely focus on:
Chiral Ligand Development: Designing new chiral ligands for transition metal catalysts that can effectively control the stereochemical outcome of reactions involving the 4-propoxyphenyl group.
Catalytic Asymmetric Arylation: Developing methods for the enantioselective arylation of various substrates using this compound as the aryl source.
Substrate-Controlled Diastereoselective Reactions: Designing substrates that possess inherent chirality, which can direct the stereochemical course of their reactions with organotrifluoroborates.
Focus on Sustainable and Green Chemistry Approaches in Both Synthesis and Application of these Reagents
The principles of green chemistry are increasingly influencing the design of chemical processes to minimize environmental impact. researchgate.net This trend is highly relevant to the chemistry of this compound. Future research will emphasize the development of more sustainable methods for both the synthesis of the reagent itself and its subsequent use in chemical reactions.
Key green chemistry objectives include:
Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids. researchgate.netjcchems.com
Energy Efficiency: Developing catalytic processes that operate at lower temperatures and pressures, or utilizing alternative energy sources like microwaves or ultrasound to reduce energy consumption. researchgate.net
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net
Renewable Feedstocks: Exploring routes to synthesize the propoxyphenyl moiety from renewable, bio-based sources. greenchemistry.school
These approaches aim to create chemical processes that are not only efficient but also environmentally responsible, aligning with global goals for sustainable development. greenchemistry.school
Integration with Flow Chemistry and High-Throughput Experimentation Methodologies for Process Optimization
To accelerate the discovery and optimization of chemical reactions, modern laboratories are increasingly turning to automated technologies. rsc.org The integration of this compound chemistry with flow reactors and high-throughput experimentation (HTE) platforms is a key emerging trend. purdue.edu
Flow Chemistry: Continuous flow synthesis offers enhanced heat and mass transfer, improved safety, and easier scalability compared to traditional batch processes. purdue.edu Applying this to reactions involving organotrifluoroborates can lead to higher yields and purity. youtube.com Flow chemistry is particularly well-suited for photochemical transformations, which can be difficult to scale up in batch reactors. youtube.com
High-Throughput Experimentation (HTE): HTE uses automated systems to rapidly screen hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. purdue.edu This technology can dramatically shorten the time required to find the optimal conditions for a new transformation using this compound, accelerating the pace of research and development. rsc.orgyoutube.com
The synergy between HTE for rapid discovery and flow chemistry for efficient, scalable synthesis represents a powerful paradigm for future process development. purdue.edu
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Batch Chemistry | Flow Chemistry & HTE |
|---|---|---|
| Scale | Milligram to multi-kilogram | Nanomole to kilogram |
| Reaction Screening | Slow, sequential | Rapid, parallel (HTE) purdue.edu |
| Heat & Mass Transfer | Often inefficient | Highly efficient purdue.edu |
| Safety | Higher risk with hazardous reactions | Improved safety, smaller volumes purdue.edu |
| Scalability | Often requires re-optimization | More direct and predictable rsc.org |
| Photochemistry | Limited by light penetration | Ideal for photochemical reactions youtube.com |
Continued Development of Computational Chemistry for Predictive Modeling and Deeper Mechanistic Understanding
Computational chemistry has become an indispensable tool for modern chemical research. In the context of this compound, computational modeling offers a path to a deeper, more fundamental understanding of its behavior. While specific studies on this exact compound may be nascent, the general trend is clear.
Future computational work will likely focus on:
Mechanism Elucidation: Using quantum chemical calculations to map out the detailed reaction mechanisms of transformations involving this reagent, identifying key transition states and intermediates.
Predictive Modeling: Developing computational models that can accurately predict the reactivity and selectivity of new organotrifluoroborate derivatives before they are synthesized in the lab.
Catalyst Design: Employing computational screening to design new, more effective catalysts for reactions involving this compound.
This in-silico approach will guide experimental work, save resources, and accelerate the discovery of new reactions and reagents in organoboron chemistry.
Table 2: Summary of Future Research Directions
| Research Area | Key Objective | Potential Impact |
|---|---|---|
| Novel Reagent Development | Enhance reactivity and selectivity. | Milder reaction conditions, improved product purity. |
| Reaction Scope Expansion | Utilize in new types of chemical transformations. | Broader synthetic utility in drug discovery and materials. nih.gov |
| Asymmetric Synthesis | Achieve high stereocontrol in reactions. | Access to enantiomerically pure, complex molecules. researchgate.net |
| Green Chemistry | Reduce environmental footprint of synthesis and use. researchgate.net | More sustainable and cost-effective chemical processes. jcchems.com |
| Flow Chemistry & HTE | Automate and optimize reaction processes. rsc.org | Accelerated discovery and scalable manufacturing. purdue.edu |
| Computational Chemistry | Predict reactivity and understand mechanisms. | Rational design of new reagents and catalysts. |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Potassium Organotrifluoroborates |
| Potassium β-trifluoroborato carbonyl derivatives |
| Palladium |
| Water |
| Supercritical CO₂ |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Potassium trifluoro(4-propoxyphenyl)borate, and how can researchers optimize reaction yields?
- Methodological Answer : The compound is typically synthesized via transmetallation reactions. A general procedure involves reacting 4-propoxyphenyl Grignard or organolithium reagents with trifluoroborane (BF₃·OEt₂) in anhydrous THF at low temperatures (-78°C). For example, n-BuLi is used to deprotonate 4-propoxyphenylacetylene, followed by BF₃·OEt₂ addition to form the borate complex. The potassium salt is precipitated using KCl . Yield optimization requires strict moisture-free conditions, stoichiometric control of reagents (e.g., 1.0–1.2 equiv. BF₃), and inert gas purging to avoid side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Multinuclear NMR spectroscopy is essential:
- ¹H NMR : Aromatic protons in the 4-propoxyphenyl group appear as distinct multiplets (δ 6.8–7.3 ppm), with propoxy chain signals (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .
- ¹⁹F NMR : The trifluoroborate group shows a characteristic singlet near δ -135 to -115 ppm, sensitive to electronic effects of the aryl substituent .
- ¹¹B NMR : A sharp peak around δ 3–5 ppm confirms tetrahedral boron coordination .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Avoid exposure to moisture, as the trifluoroborate group hydrolyzes to boric acid and HF, compromising reactivity. Use anhydrous solvents (e.g., THF, acetone-d6) for reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in ¹H/¹⁹F NMR shifts may arise from:
- Solvent effects : Compare data in DMSO-d6 vs. acetone-d6; polar solvents deshield aromatic protons .
- Impurities : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/CH₂Cl₂) to isolate pure product.
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange in the propoxy chain .
Q. What strategies improve the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer :
- Ligand selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance oxidative addition .
- Base optimization : K₂CO₃ or CsF in H₂O/THF mixtures (3:1) improves transmetallation efficiency.
- Microwave-assisted synthesis : Reduces reaction time (30 min at 80°C vs. 12 h conventional) .
Q. How does the 4-propoxyphenyl substituent influence the electrochemical properties of trifluoroborate salts compared to methoxy or fluoro analogs?
- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile shows:
- Electron-donating groups (e.g., -OCH₂CH₂CH₃) lower oxidation potentials (E₁/₂ ≈ +0.8 V vs. Ag/AgCl) compared to electron-withdrawing -F substituents (E₁/₂ ≈ +1.2 V) .
- Steric effects from the propoxy chain reduce aggregation in solution, enhancing solubility for electrocatalysis .
Q. What are the limitations of using this compound in aqueous-phase reactions?
- Methodological Answer : Hydrolysis of the BF₃ group limits aqueous compatibility. Mitigation strategies include:
- Protecting groups : Temporarily replace -B(F)₃K with pinacol boronate esters.
- Surfactant additives : Use CTAB (cetyltrimethylammonium bromide) to stabilize borate ions in water .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
